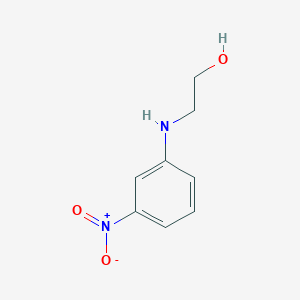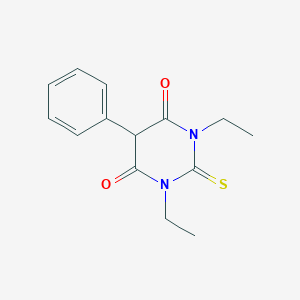
CID 71363969
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the Chemical Abstracts Service (CAS) number CID 71363969 is a chemical entity with significant scientific interest
Méthodes De Préparation
The synthesis of CID 71363969 involves specific synthetic routes and reaction conditions. One common method includes the use of organic amines dissolved in a solvent, followed by the addition of dianhydride and stirring to initiate the reaction . Industrial production methods may vary, but they typically involve large-scale synthesis using similar reaction conditions to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
CID 71363969 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds .
Applications De Recherche Scientifique
CID 71363969 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and molecular pathways. In medicine, it is being investigated for its potential therapeutic applications, including its role in treating certain diseases. In industry, this compound is used in the production of various materials and products, contributing to advancements in technology and manufacturing .
Mécanisme D'action
The mechanism of action of CID 71363969 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcomes .
Comparaison Avec Des Composés Similaires
CID 71363969 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. this compound may exhibit distinct properties or activities that set it apart from these similar compounds. For example, its binding affinity to certain molecular targets or its reactivity under specific conditions may differ from other compounds .
Propriétés
Numéro CAS |
55763-28-5 |
|---|---|
Formule moléculaire |
Ag2In |
Poids moléculaire |
330.554 g/mol |
InChI |
InChI=1S/2Ag.In |
Clé InChI |
ZDFHIXGMYBJJEW-UHFFFAOYSA-N |
SMILES canonique |
[Ag].[Ag].[In] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



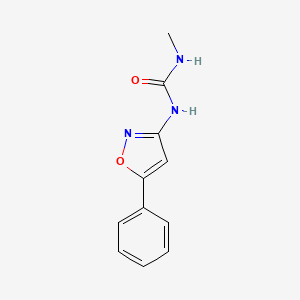
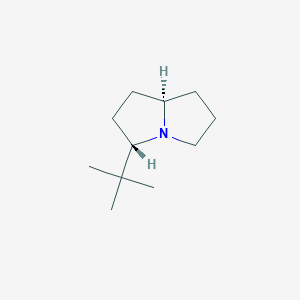

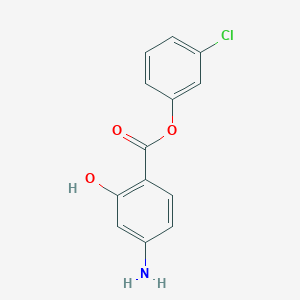


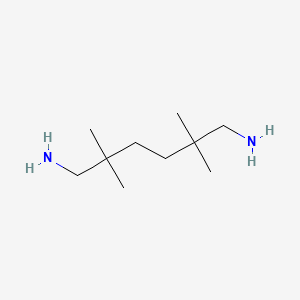
![1-[(6-Methylpyrazin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634899.png)

![2-[(2-chlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B14634914.png)
![8-Chloro-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14634928.png)
